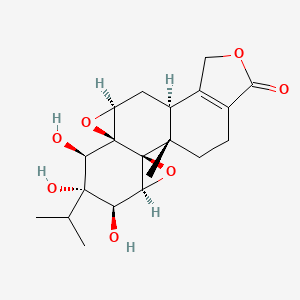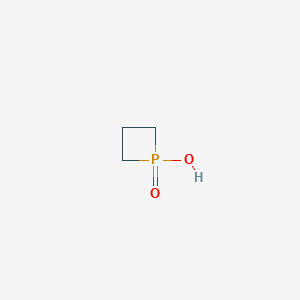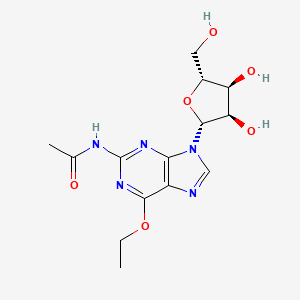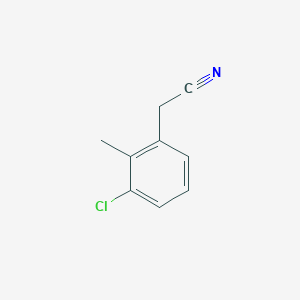![molecular formula C10H10N4 B12953138 [2,3'-Bipyridine]-5,6'-diamine](/img/structure/B12953138.png)
[2,3'-Bipyridine]-5,6'-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,3’-Bipyridine]-5,6’-diamine is a derivative of bipyridine, a class of compounds consisting of two pyridine rings. Bipyridine derivatives are known for their versatility and are used in various fields such as coordination chemistry, catalysis, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridine]-5,6’-diamine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of boronic acids with halopyridines in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and halopyridines with a palladium catalyst.
Negishi Coupling: This method involves the reaction of organozinc compounds with halopyridines.
Ullmann Coupling: This method uses copper catalysts to couple halopyridines.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs scalable methods such as:
Electrochemical Methods: These methods use electrochemical cells to drive the coupling reactions, offering a more environmentally friendly approach.
Homogeneous Catalysis: This method uses soluble metal catalysts to achieve high yields and selectivity.
Heterogeneous Catalysis: This method uses solid catalysts, which can be easily separated from the reaction mixture.
化学反応の分析
Types of Reactions
[2,3’-Bipyridine]-5,6’-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of bipyridine amines.
Substitution: Formation of halogenated bipyridines.
科学的研究の応用
[2,3’-Bipyridine]-5,6’-diamine has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its pharmacological properties, including its use as a phosphodiesterase inhibitor.
Industry: Used in the development of materials such as electrochromic devices and redox flow batteries.
作用機序
The mechanism of action of [2,3’-Bipyridine]-5,6’-diamine involves its interaction with molecular targets such as enzymes and receptors. For example, as a phosphodiesterase inhibitor, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to various physiological effects . The compound’s ability to chelate metal ions also plays a significant role in its mechanism of action .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: Known for its strong chelating properties and use in coordination chemistry.
4,4’-Bipyridine: Used as a precursor to redox-active compounds such as paraquat.
3,3’-Bipyridine: Less commonly used but still significant in certain catalytic applications.
Uniqueness
[2,3’-Bipyridine]-5,6’-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions .
特性
分子式 |
C10H10N4 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
5-(5-aminopyridin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H10N4/c11-8-2-3-9(13-6-8)7-1-4-10(12)14-5-7/h1-6H,11H2,(H2,12,14) |
InChIキー |
FFKXFAYDQCBKOK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C2=NC=C(C=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


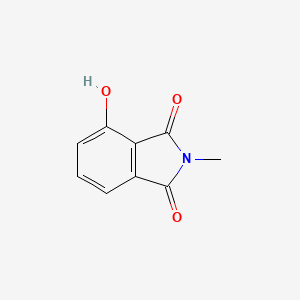

![(5-Methoxybenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12953068.png)
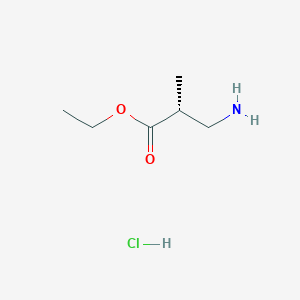
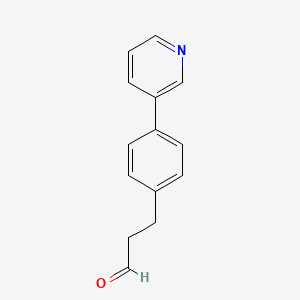
![tert-Butyl (S)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12953088.png)
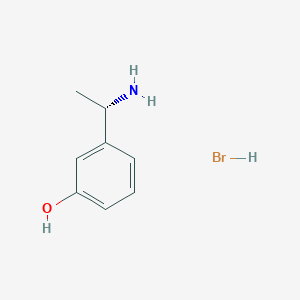
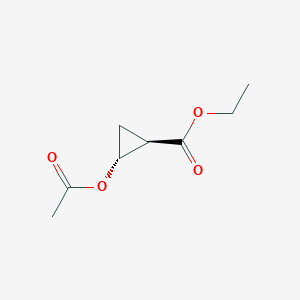
![2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12953130.png)
